molecular formula C9H18ClNO2 B1374712 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride CAS No. 1461713-35-8

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride

Cat. No. B1374712
M. Wt: 207.7 g/mol
InChI Key: ADWIWXOZYGYVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1461713-35-8 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) can be produced from its hydrochloric salt in an anhydrous medium . The process involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid . The white solid is then recovered by filtration and dried .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c1-7-2-3-9(4-7,6-10)5-8(11)12;/h7H,2-6,10H2,1H3,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.7 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Characterization

  • A study involving the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which shares a similar structure with the compound , demonstrated its use in producing Schiff base ligands. These ligands were characterized spectroscopically and utilized in coordination compounds with metal ions, leading to potential applications in free radical scavenging and xanthine oxidase inhibition (Ikram et al., 2015).

Antimicrobial and Antitumor Activities

  • A compound related to 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride was used in the synthesis of methyl 5-methylenecyclopentanone-2-acetate. This compound, and its derivatives, were found to possess antitumor and antimicrobial activities (Umezawa & Kinoshita, 1960).

Anti-Inflammatory Properties

  • Another study synthesized proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid, related to the compound . These conjugates displayed significant anti-inflammatory properties (Shalaby et al., 1998).

Chemical Synthesis and Functionalization

  • Research on the synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from trans-2-(2′-azidocyclohexyloxy)acetic acid, a compound structurally similar to 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride, was carried out. This study explored the potential for chemical synthesis and functionalization of related compounds (Kikelj et al., 1991).

properties

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-2-3-9(4-7,6-10)5-8(11)12;/h7H,2-6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWIWXOZYGYVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride

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